2,2,2-Trichloro-1-phenylethane-1,1-diol
Description
Properties
CAS No. |
110374-87-3 |
|---|---|
Molecular Formula |
C8H7Cl3O2 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
2,2,2-trichloro-1-phenylethane-1,1-diol |
InChI |
InChI=1S/C8H7Cl3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H |
InChI Key |
MZGYINBBCUMSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(O)O |
Origin of Product |
United States |
Scientific Research Applications
2,2,2-Trichloro-1-phenylethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-phenylethane-1,1-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect metabolic pathways, leading to alterations in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substituents
2,2-Dichloro-1,1-ethanediol (HMDB0062193)
- Structure : C₂H₄Cl₂O₂, with two chlorine atoms on the ethane backbone.
- Properties: Classified as a chlorohydrin, this compound lacks the phenyl group present in the target compound. Its reduced halogenation decreases its lipophilicity and toxicity compared to trichloro derivatives.
1,1,1-Trichloroethane (C₂H₃Cl₃)
- Structure : A fully halogenated ethane derivative without hydroxyl or phenyl groups.
- Properties : Primarily used as an industrial solvent, it shares the trichloro substitution pattern but lacks the diol functional group. Its environmental persistence and neurotoxic effects contrast with the sedative applications of chloral hydrate .
Aromatic Substituted Diols
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol Hydrochloride
- Structure: C₈H₇ClF₃NO₂·HCl, featuring a trifluoro group and an amino-chlorophenyl substituent.
- Properties: The trifluoro group enhances electronegativity, while the amino group increases solubility in acidic conditions (as a hydrochloride salt).
(±)-1,1-Diphenylethane-1,2-diol (Compound 23)
Pharmacologically Active Derivatives
Ethchlorvynol (C₇H₉ClO)
- Structure : A tertiary alcohol with a chloroacetylene group.
- Properties: Used as a short-acting sedative-hypnotic, ethchlorvynol shares sedative effects with chloral hydrate but has a faster metabolic clearance. Its structure lacks the diol moiety, contributing to differences in mechanism of action .
Data Tables: Key Comparative Properties
| Compound Name | Molecular Formula | Halogen Substituents | Key Functional Groups | Therapeutic/Industrial Use | Toxicity Profile |
|---|---|---|---|---|---|
| 2,2,2-Trichloro-1-phenylethane-1,1-diol | C₈H₇Cl₃O₂ | 3 Cl | Diol, Phenyl | Sedative, Organic synthesis | Moderate (CNS depression) |
| 2,2-Dichloro-1,1-ethanediol | C₂H₄Cl₂O₂ | 2 Cl | Diol | Metabolic studies | Low |
| 1,1,1-Trichloroethane | C₂H₃Cl₃ | 3 Cl | None | Industrial solvent | High (Neurotoxic) |
| 1-(2-Amino-5-chlorophenyl)-trifluoro-diol HCl | C₈H₇ClF₃NO₂·HCl | 1 Cl, 3 F | Diol, Amine, Phenyl | Psychotropic research | Under investigation |
Research Findings and Functional Insights
- Electron-Withdrawing Effects : The trichloro and trifluoro groups in 2,2,2-Trichloro-1-phenylethane-1,1-diol and its analogues increase electrophilicity, enhancing reactivity in nucleophilic substitutions. This property is critical in their roles as sedatives or synthetic intermediates .
- Solubility and Bioavailability: The hydrochloride salt of 1-(2-Amino-5-chlorophenyl)-trifluoro-diol exhibits improved water solubility compared to the non-ionic chloral hydrate, influencing its pharmacokinetics .
- Environmental Impact : 1,1,1-Trichloroethane’s environmental persistence contrasts with the biodegradability of diol derivatives like 2,2-dichloro-1,1-ethanediol, which undergoes faster hydrolysis .
Preparation Methods
Friedel-Crafts Acylation of Benzene
The synthesis begins with the introduction of the trichloromethyl group to a phenyl ring via Friedel-Crafts acylation. Benzene reacts with trichloroacetyl chloride (Cl₃CCOCl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2,2,2-trichloroacetophenone. This intermediate is critical for subsequent diol formation.
Mechanism :
- Activation of trichloroacetyl chloride by AlCl₃ generates an acylium ion.
- Electrophilic attack on benzene forms a resonance-stabilized carbocation.
- Deprotonation yields 2,2,2-trichloroacetophenone.
Optimization :
- Solvent: Anhydrous dichloromethane minimizes side reactions.
- Temperature: 0–5°C prevents over-acylation.
Reduction of 2,2,2-Trichloroacetophenone to Diol
Catalytic Hydrogenation
2,2,2-Trichloroacetophenone undergoes hydrogenation using transition metal catalysts to produce the diol. Ruthenium-based catalysts (e.g., [(R)-N-bis(3,4-difluorophenyl)phosphino-N-methyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine]Ru) enable stereoselective reduction.
Procedure :
- Substrate: 2,2,2-Trichloroacetophenone (1 mmol) in ethanol.
- Conditions: 30 bar H₂, 50°C, 16 hours.
- Yield: 95% with 80% enantiomeric excess (ee).
Challenges :
Borane-Mediated Reduction
Diborane (B₂H₆) in tetrahydrofuran (THF) reduces the ketone to diol via a two-step process:
Example :
- Substrate: 2,2,2-Trichloroacetophenone (300 g) in THF.
- Reagent: 1M B₂H₆ in THF (3 L).
- Yield: 260 g (87%) after recrystallization.
Hydrolytic Methods
Acid-Catalyzed Hydration
Trichloroacetophenone derivatives undergo hydration in acidic media to form geminal diols. Concentrated sulfuric acid (H₂SO₄) promotes water addition to the carbonyl group.
Conditions :
Limitations :
Enzymatic Hydrolysis
Biocatalytic methods using ketoreductases (KREDs) or carbonyl reductases enable enantioselective diol synthesis.
Procedure :
- Enzyme: Stereospecific carbonyl reductase 1 (SCR1).
- Cofactor: NADP⁺/NADPH (0.05–0.2 mM).
- Substrate: 1 g/L racemic trichloroacetophenone.
- Yield: >99% ee (R-enantiomer).
Halogen Exchange Reactions
Bromination Followed by Hydrolysis
Bromination of trichloroacetylpyrrole analogs provides intermediates for diol synthesis.
Example Protocol :
- Bromination :
- Hydrolysis :
Oxidative Methods
Epoxidation and Diol Formation
Styrene derivatives with trichloromethyl groups undergo epoxidation (e.g., with m-CPBA) followed by acid-catalyzed ring-opening to form diols.
Mechanism :
- Epoxidation forms an oxirane intermediate.
- Acidic hydrolysis (H₃O⁺) opens the epoxide to yield 1,1-diol.
Optimization :
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Cost | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 95% | High (80% ee) | High | Moderate |
| Borane Reduction | 87% | Low | Medium | High |
| Enzymatic Hydrolysis | >99% | Very High (>99% ee) | High | Low |
| Acid-Catalyzed Hydration | 73–98% | None | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
